N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a bifuran moiety linked to a benzenesulfonamide structure
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, followed by its attachment to the benzenesulfonamide core. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure the quality and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce various reduced forms of the original compound.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can also play a role in binding to biological molecules, influencing the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-([2,2’-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide: Unique due to its bifuran and sulfonamide combination.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another complex organic compound with different functional groups and applications.
2-Methyltetrahydrofuran: A simpler compound used as a solvent in various chemical reactions.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of bifuran and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c22-18-9-10-19(23)21(18)13-3-6-15(7-4-13)28(24,25)20-12-14-5-8-17(27-14)16-2-1-11-26-16/h1-8,11,20H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFDFNZJWBONOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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